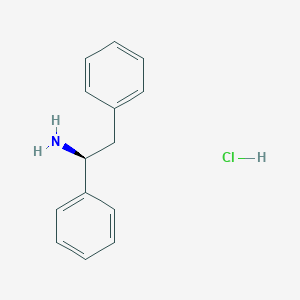(S)-1,2-Diphenylethanamine hydrochloride
CAS No.:
Cat. No.: VC13797499
Molecular Formula: C14H16ClN
Molecular Weight: 233.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H16ClN |
|---|---|
| Molecular Weight | 233.73 g/mol |
| IUPAC Name | (1S)-1,2-diphenylethanamine;hydrochloride |
| Standard InChI | InChI=1S/C14H15N.ClH/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h1-10,14H,11,15H2;1H/t14-;/m0./s1 |
| Standard InChI Key | HIRAKLKRABLDCV-UQKRIMTDSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C2=CC=CC=C2)N.Cl |
| SMILES | C1=CC=C(C=C1)CC(C2=CC=CC=C2)N.Cl |
| Canonical SMILES | C1=CC=C(C=C1)CC(C2=CC=CC=C2)N.Cl |
Introduction
Chemical and Structural Properties
(S)-1,2-Diphenylethanamine hydrochloride (CAS: 25611-78-3; molecular formula: C₁₄H₁₆ClN) is the hydrochloride salt of the enantiomerically pure (S)-1,2-diphenylethanamine. The compound exhibits a molecular weight of 233.73 g/mol and adopts a crystalline solid form under standard conditions. Its structure comprises two phenyl groups attached to an ethanamine backbone, with the stereocenter at the C1 position conferring chirality (Fig. 1) .
Table 1: Key Chemical Properties
The hydrochloride salt enhances solubility in aqueous media, facilitating its use in biological assays. The enantiomeric purity (>98% ee) is critical for its pharmacological activity, as demonstrated in receptor-binding studies .
Synthesis and Enantiomeric Resolution
The synthesis of (S)-1,2-diphenylethanamine hydrochloride involves enantiomeric resolution of the racemic amine precursor followed by salt formation. Berger et al. (2009) detailed a method using chiral resolving agents to isolate the (S)-enantiomer from 1,2-diphenylethylamine . Subsequent alkylation with 1,5-dibromopentane in the presence of potassium carbonate (K₂CO₃) yielded piperidine derivatives, which were then converted to hydrochlorides (Fig. 2) .
Table 2: Synthesis Conditions for (S)-1-(1,2-Diphenylethyl)piperidine Hydrochloride
| Parameter | Value | Source |
|---|---|---|
| Alkylating Agent | 1,5-Dibromopentane | |
| Base | K₂CO₃ | |
| Solvent | Dry Acetonitrile | |
| Reaction Time | 3 days | |
| Yield (S)-enantiomer | 64% | |
| Enantiomeric Excess | 98% ee |
This method underscores the importance of stereochemical control in synthesizing biologically active analogues.
Applications in Neurological Research
(S)-1,2-Diphenylethanamine hydrochloride serves as a precursor for NMDA receptor modulators. NMDA receptors, integral to synaptic plasticity and memory, are implicated in conditions such as depression, schizophrenia, and neurodegenerative diseases . The (S)-enantiomer exhibits higher affinity for the NMDA receptor’s polyamine-binding site compared to its (R)-counterpart, as evidenced by [³H]MK-801 binding assays .
Mechanism of Action:
The compound acts as a channel blocker, stabilizing the receptor’s closed state and reducing calcium influx. This property mirrors the action of MK-801, a well-characterized NMDA antagonist . Comparative studies with spermine, a endogenous polyamine agonist, revealed that (S)-1,2-diphenylethanamine derivatives inhibit receptor activation at nanomolar concentrations (Table 3) .
Table 3: Pharmacological Activity of (S)-1,2-Diphenylethanamine Derivatives
| Compound | NMDA Receptor Ki (nM) | Source |
|---|---|---|
| (S)-1-(1,2-Diphenylethyl)piperidine | 12.3 ± 1.5 | |
| (R)-1-(1,2-Diphenylethyl)piperidine | 89.6 ± 8.2 | |
| Spermine (Control) | 6.8 ± 0.9 |
| Supplier | Purity | Price (2025) | Packaging |
|---|---|---|---|
| Vulcanchem | >98% | $180–710/g | 10 mg–1 g |
| Dorne Chemical | 99% | $10/assay | Custom |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume